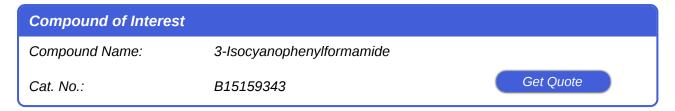


Spectroscopic Analysis of 3Isocyanophenylformamide: A Technical Overview

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a structured overview of the expected spectroscopic data for **3-Isocyanophenylformamide**. Due to the limited availability of published experimental data for this specific compound, this document focuses on the characteristic spectroscopic features anticipated based on its functional groups and provides generalized experimental protocols for its analysis.

Predicted Spectroscopic Data

The structure of **3-Isocyanophenylformamide** contains a central benzene ring substituted with a formamide (-NHCHO) group and an isocyanide (-N≡C) group. The following tables summarize the expected quantitative data from NMR, IR, and Mass Spectrometry based on the analysis of these functional groups.

Table 1: Predicted Nuclear Magnetic Resonance (NMR) Data



¹ H NMR	Predicted Chemical Shift (δ, ppm)	Multiplicity	Integration
N-H (formamide)	~8.0 - 8.5	Singlet (broad)	1H
C-H (formyl)	~8.2 - 8.3	Singlet	1H
Ar-H	~7.2 - 7.8	Multiplet	4H
¹³ C NMR	Predicted Chemical Shift (δ, ppm)		
C=O (formamide)	~160 - 165	-	
N≡C (isocyanide)	~155 - 165	-	
Ar-C	~115 - 140	-	

Table 2: Predicted Infrared (IR) Spectroscopy Data

Functional Group	Predicted Absorption Range (cm ⁻¹)	Intensity
N-H Stretch (formamide)	3200 - 3400	Medium
C-H Stretch (aromatic)	3000 - 3100	Medium
C-H Stretch (aldehyde)	2700 - 2900	Weak
N≡C Stretch (isocyanide)	2110 - 2165	Strong
C=O Stretch (amide I)	1650 - 1690	Strong
N-H Bend (amide II)	1510 - 1570	Medium
C=C Stretch (aromatic)	1450 - 1600	Medium

Table 3: Predicted Mass Spectrometry (MS) Data



Parameter	Predicted Value
Molecular Formula	C ₈ H ₆ N ₂ O
Molecular Weight (exact mass)	146.0480 g/mol
Common Fragmentation Patterns	Loss of CO, NCHO, NC

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of a solid organic compound such as **3-Isocyanophenylformamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

- Sample Preparation:
 - Accurately weigh 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
 - Transfer the solution to a standard 5 mm NMR tube.
- Data Acquisition:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve homogeneity.
 - For ¹H NMR, acquire the spectrum using a standard pulse sequence.



- For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase correct the resulting spectrum.
 - Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
 - Integrate the peaks in the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

- Sample Preparation (ATR method):
 - Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
 - Place a small amount of the solid sample directly onto the ATR crystal.
 - Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
- Data Acquisition:
 - Collect a background spectrum of the empty, clean ATR crystal.
 - Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.



- Data Processing:
 - Identify the major absorption bands and record their wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

Procedure:

- Sample Preparation:
 - Prepare a dilute solution of the sample (typically in the low ppm or ppb range) in a suitable solvent (e.g., methanol, acetonitrile).
- Data Acquisition:
 - Infuse the sample solution into the ion source at a constant flow rate.
 - Acquire the mass spectrum in the desired mass range. For high-resolution mass spectrometry (HRMS), a TOF or Orbitrap analyzer is used to obtain accurate mass measurements.
- Data Processing:
 - Determine the mass-to-charge ratio (m/z) of the molecular ion peak.
 - Analyze the fragmentation pattern to identify characteristic losses.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound.



Compound Synthesis Synthesis of 3-Isocyanophenylformamide Purification (e.g., Chromatography, Recrystallization) Sample Prep Sample Prep Sample Prep Mass Spectrometry (LRMS/HRMS) Data Interpretation Spectral Data Analysis Structure Confirmation

Spectroscopic Analysis Workflow

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Caption: A logical workflow for the synthesis and spectroscopic characterization of an organic compound.

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